![molecular formula C14H17N3O4 B589491 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330169-92-0](/img/structure/B589491.png)
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4
Overview
Description
This compound is an intermediate in the synthesis of Rivaroxaban , a highly selective anticoagulant . It is also known as 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3-morpholinone .
Synthesis Analysis
The synthesis of this compound involves two methods . Both methods involve the condensation of different compounds to form an intermediate compound, followed by deprotection to yield the final product . These methods are characterized by mild reaction conditions, convenient operations, facilitated purification, reduced production costs, and environmental friendliness .Molecular Structure Analysis
The molecular formula of this compound is C14H17N3O4 . It has a mono-isotopic mass of 327.098572 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and deprotection . These reactions are part of the process of synthesizing Rivaroxaban, an anticoagulant .Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.77 . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Synthesis and Pharmaceutical Applications
- A study by Mali et al. (2015) describes an efficient process for producing rivaroxaban, an anticoagulant agent, which involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline. This process includes the use of compounds structurally similar to 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4, showcasing its role in pharmaceutical manufacturing (Mali et al., 2015).
Potential Psychotropic Drug Applications
- Research by Kruszyński et al. (2001) explores derivatives of 3-amino-2-oxazolidinone, similar to the compound , which have potential as psychotropic drugs. Preliminary clinical data indicated antidepressive activity in humans, suggesting a potential application in mental health treatments (Kruszyński et al., 2001).
Antibacterial Agent Research
- Zurenko et al. (1996) investigated oxazolidinones, chemically related to the compound in focus, for their antibacterial properties. This research highlights the potential of such compounds in developing novel antibacterial agents (Zurenko et al., 1996).
Synthetic Methodology for Antibacterial Agents
- A study by Zhou Wei-cheng (2006) on the synthesis of oxazolidinone derivatives, similar to the compound of interest, explored their structure-activity relationship. This research is significant for understanding the synthetic pathways and potential antibacterial applications of such compounds (Zhou Wei-cheng, 2006).
Non-Proteinogenic Amino Acid Synthesis
- Wee and Mcleod (2003) conducted research on the stereoselective synthesis of nonproteinogenic amino acids using compounds structurally similar to this compound. This study is vital for understanding the synthetic applications of such compounds in biochemistry (Wee & Mcleod, 2003).
Solvate Structure Analysis
- Mazur et al. (2003) analyzed the structures of solvates of a compound similar to the one , providing insights into the molecular interactions and crystal structures relevant to pharmaceutical formulation and synthesis (Mazur et al., 2003).
Antitumor and Anti-HIV Research
- Chaimbault et al. (1999) investigated oxazolidines and oxazolidinones derivatives, chemically related to the compound of interest, for their potential antitumor and anti-HIV activities. This highlights the compound's potential in the development of novel therapeutic agents (Chaimbault et al., 1999).
Chemical Development and Drug Synthesis
- Hoekstra et al. (1997) described the development of a manufacturing process for an anticonvulsant drug using a chiral alkylation method that involves compounds similar to this compound. This research provides insights into the process development and synthesis of pharmaceutical compounds (Hoekstra et al., 1997).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2,3,5,6-tetradeuteriophenyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXXSYVEWAYIGZ-ALIZGMTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CN)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)
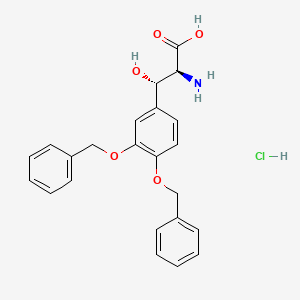
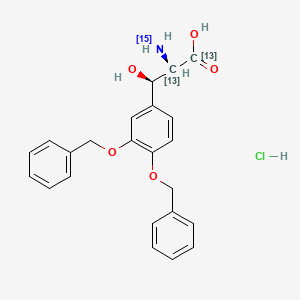
![(3S,10R,13S,14S,16R)-16-Bromo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B589415.png)
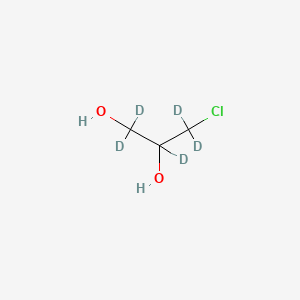
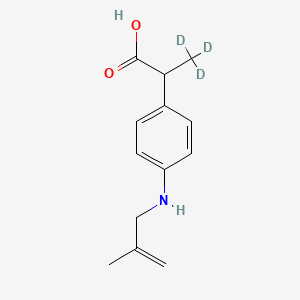
![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)
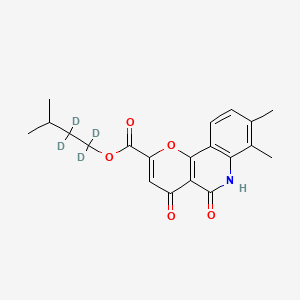
![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)